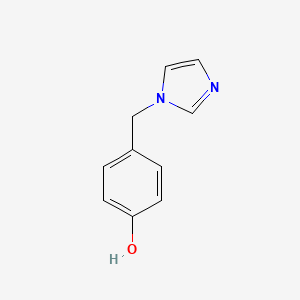

1-(4-Hydroxybenzyl)imidazole

Overview

Description

Synthesis Analysis

The synthesis of 1-(4-Hydroxybenzyl)imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination processes. For instance, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was synthesized from o-phenylenediamine and ethyl acetoacetate under optimized conditions, achieving a yield of 56.4% (Huang Jin-qing, 2009). Moreover, the synthesis and biochemical evaluation of sulfonated derivatives of 4-hydroxybenzyl imidazole have been conducted, targeting specific biochemical activities (Sabbir Ahmed et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has been elucidated using IR, 1H NMR, and EI mass spectral analysis, along with X-ray crystallographic studies. These analyses revealed an intramolecular hydrogen bond occurring between the imidazole nitrogen and one of the hydrogens of the fluorobenzene (S. Özbey et al., 2004).

Chemical Reactions and Properties

Compounds related to this compound have been synthesized to mimic structures with potent antimycobacterial activity. These syntheses involve Pd-catalyzed cross-coupling or reaction with Grignard reagents and (hetero)arylaldehydes, showcasing a variety of chemical reactions and properties unique to these imidazole derivatives (P. Miranda, L. Gundersen, 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, can be deduced from the synthesis and structural elucidation studies. For example, the crystal packing and molecular geometry of related compounds provide insights into their physical state and stability under various conditions (Jiun-Wei Hu, Kew-Yu Chen, 2015).

Scientific Research Applications

Enzyme Inhibition

- Inhibition of 17alpha-hydroxylase/17,20-lyase : 4-sulfonated derivatives of 4-hydroxybenzyl imidazole demonstrate potent inhibition, particularly towards the lyase component of 17alpha-hydroxylase/17,20-lyase (P-450(17alpha)), a crucial enzyme in steroidogenesis (Ahmed et al., 2009).

Substrate and Inhibitor Activities

- Activity with Dopamine Beta-Mono-Oxygenase : 1-(4-Hydroxybenzyl)imidazole (4-HOBI) serves as an active substrate for dopamine beta-mono-oxygenase (DBM), important for understanding the enzyme's activity. This compound is unique as it exhibits substantial activity without a terminal amino group, offering insights into novel substrate or inhibitor designs for DBM (Sirimanne et al., 1987).

Antimycobacterial Potential

- Antimycobacterial Activity : Synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles, designed to mimic structures of potent antimycobacterial agents, includes 4-hydroxybenzyl imidazole derivatives. Some synthesized compounds exhibit in vitro antimycobacterial activity, indicating potential in antimycobacterial drug development (Miranda & Gundersen, 2009).

Organometallic Chemistry

- Deprotonation and Transmetalation : In organometallic chemistry, attempts to deprotonate imidazolium salts tethered by substituted phenol, including derivatives of 4-hydroxybenzyl imidazole, lead to the formation of anionic carbene species. This research contributes to the understanding of chemical reactions involving imidazole-based compounds in organometallic synthesis (Zhang & Kawaguchi, 2006).

Pharmacology

- Thromboxane Synthetase Inhibition : Imidazole derivatives, including this compound, are studied for their inhibitory effects on thromboxane synthetase, an enzyme involved in blood clot formation. These studies are crucial in developing therapeutic agents for thrombotic disorders (Iwata, Mikashima, & Takamatsu, 1990).

Natural Products and Bioactive Compounds

- Isolation from Gastrodia elata : Studies have identified new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, a traditional medicinal plant. These compounds, including derivatives of 4-hydroxybenzyl imidazole, offer insights into the chemical diversity and potential bioactivity of natural products (Guo et al., 2015).

Mechanism of Action

Target of Action

1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.

Biochemical Pathways

The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.

Pharmacokinetics

In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .

Safety and Hazards

Future Directions

The current review illustrates that imidazole derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area .

properties

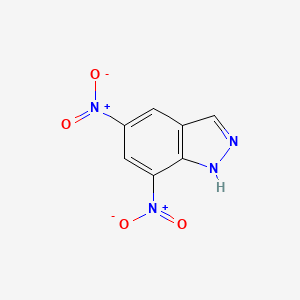

IUPAC Name |

4-(imidazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFROCQEWXHIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194643 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41833-17-4 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Hydroxybenzyl)imidazole interact with DBH and what are the downstream effects?

A1: this compound acts as a substrate for DBH []. This means the enzyme can catalyze a reaction with this compound. Specifically, DBH catalyzes the oxidation of this compound to 4-hydroxybenzaldehyde, utilizing ascorbate and oxygen in the process []. This interaction is significant because it provides insight into the structure-activity relationship of DBH substrates and offers a starting point for designing new inhibitors.

Q2: How does the structure of this compound relate to its activity as a DBH substrate?

A2: The structure of this compound is crucial for its DBH substrate activity. Research indicates that the presence of a heterocyclic ring, such as imidazole, at the alkyl chain terminus is tolerated for substrate activity []. Notably, replacing the imidazole moiety with pyrazole, forming 1-(4-Hydroxybenzyl)pyrazole, results in the loss of substrate activity and instead confers potent DBH inhibition []. This suggests that the specific arrangement of atoms within the heterocyclic ring significantly influences the interaction with DBH and dictates whether a compound acts as a substrate or inhibitor.

Q3: What modifications to this compound-2-thione have been explored to understand the structure-activity relationship at the copper binding site of DBH?

A3: Researchers investigated various structural changes to this compound-2-thione, a known DBH inhibitor, to understand the importance of the copper-binding region []. Replacing the thione sulfur with oxygen or nitrogen led to reduced inhibitory potency, highlighting the essential role of sulfur for optimal activity []. Further studies exploring the relationship between the pKa of the ligand group and inhibitory potency revealed no direct correlation over a range of approximately 10 pKa units []. This suggests that factors beyond ligand pKa influence binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate](/img/structure/B1216117.png)

![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)